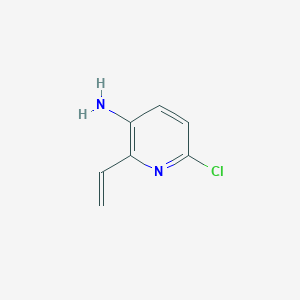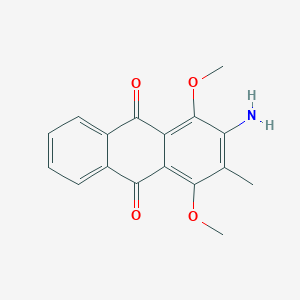
(Z)-1-methylcyclooct-4-enecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-methylcyclooct-4-enecarboxylic acid is an organic compound characterized by a cyclooctene ring with a carboxylic acid functional group and a methyl substituent at the first position. The (Z) configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-methylcyclooct-4-enecarboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to form the cyclooctene ring. The reaction conditions often include an inert atmosphere, moderate temperatures, and solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-1-methylcyclooct-4-enecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The double bond in the cyclooctene ring can be reduced to form a saturated ring.
Substitution: The methyl group or the carboxylic acid group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the carboxylic acid to acyl halides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 1-methylcyclooctane.
Substitution: Formation of acyl halides or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-1-methylcyclooct-4-enecarboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic applications, such as drug development for treating various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of (Z)-1-methylcyclooct-4-enecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The cyclooctene ring’s conformation can also affect the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclooct-4-enecarboxylic acid: Lacks the methyl group at the first position.
1-methylcyclooctane: Saturated analog without the double bond.
Cyclooct-4-en-1-ol: Contains a hydroxyl group instead of a carboxylic acid.
Uniqueness
(Z)-1-methylcyclooct-4-enecarboxylic acid’s unique combination of a cyclooctene ring, a carboxylic acid group, and a methyl substituent at the first position gives it distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(4Z)-1-methylcyclooct-4-ene-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-10(9(11)12)7-5-3-2-4-6-8-10/h2-3H,4-8H2,1H3,(H,11,12)/b3-2- |
InChI-Schlüssel |
AWFXQAYCHJFYNN-IHWYPQMZSA-N |
Isomerische SMILES |
CC1(CCC/C=C\CC1)C(=O)O |
Kanonische SMILES |
CC1(CCCC=CCC1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



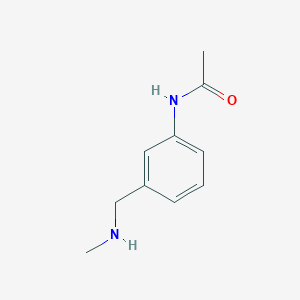
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)
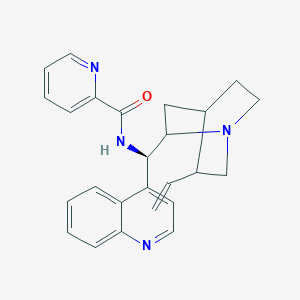

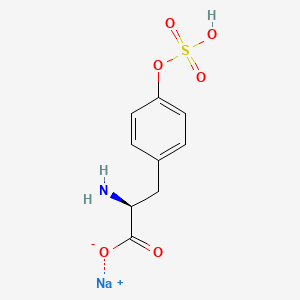

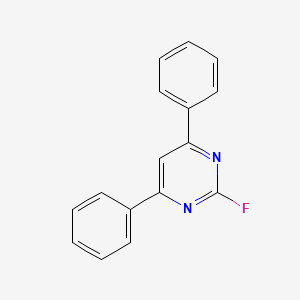
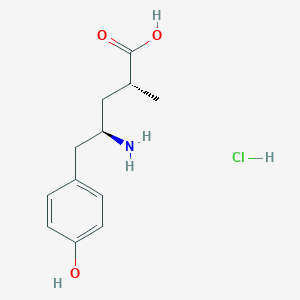
![tert-Butyl 7-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine-5-carboxylate](/img/structure/B13144617.png)
